4-[2-(4-Iodophenyl)ethyl]morpholine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[2-(4-iodophenyl)ethyl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16INO/c13-12-3-1-11(2-4-12)5-6-14-7-9-15-10-8-14/h1-4H,5-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKNWDQHNXHTDRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCC2=CC=C(C=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategic Derivatives of 4 2 4 Iodophenyl Ethyl Morpholine
Established Synthetic Pathways for 4-[2-(4-Iodophenyl)ethyl]morpholine
The construction of the this compound core can be achieved through several established synthetic routes. These methods primarily involve the formation of the carbon-nitrogen bond between the morpholine (B109124) ring and the phenylethyl moiety.
Direct Alkylation Approaches Utilizing Iodophenyl Precursors
A common and straightforward method for the synthesis of this compound is the direct N-alkylation of morpholine with a suitable 2-(4-iodophenyl)ethyl electrophile. This typically involves the reaction of morpholine with a 2-(4-iodophenyl)ethyl halide (e.g., bromide or iodide) or a sulfonate ester (e.g., tosylate or mesylate). The reaction is generally carried out in the presence of a base to neutralize the acid generated during the reaction.
A plausible two-step approach starts from the commercially available 2-(4-iodophenyl)ethanol. bldpharm.com This alcohol can be converted into a better leaving group, such as a tosylate, by reacting it with p-toluenesulfonyl chloride in the presence of a base like pyridine. The resulting tosylate is then reacted with morpholine in a nucleophilic substitution reaction to yield the final product.
| Starting Material | Reagent | Intermediate | Final Reagent | Product |
| 2-(4-Iodophenyl)ethanol | p-Toluenesulfonyl chloride, Pyridine | 2-(4-Iodophenyl)ethyl tosylate | Morpholine, Base (e.g., K2CO3) | This compound |
| 1-Iodo-4-(2-bromoethyl)benzene | Morpholine | Not Applicable | Base (e.g., K2CO3) | This compound |
Morpholine-Based Ring Formation Strategies
An alternative to direct alkylation is the construction of the morpholine ring itself onto a pre-functionalized iodophenyl precursor. One such strategy involves the cyclization of an appropriate N-substituted diethanolamine (B148213) derivative. For instance, a palladium-catalyzed carboamination reaction can be employed to form substituted morpholines. nih.gove3s-conferences.org This method involves the intramolecular cyclization of an amino alcohol derivative with an aryl halide.
Another approach involves the reaction of a suitable 2-aminoethanol derivative with an aryl-bromomethyl-ketone, where the intermediate hydroxyaminoketone spontaneously cyclizes to form the morpholine ring. nih.gov While not a direct route to the target compound, this highlights the principle of forming the morpholine ring as a key synthetic step.
Exploration of Precursor Modifications (e.g., 4-nitrophenyl analogs) in Synthesis
In some synthetic strategies, it is advantageous to introduce the iodo-substituent at a later stage. A common approach is to start with a more readily available or reactive precursor, such as a 4-nitrophenyl derivative. For example, 4-[2-(4-nitrophenyl)ethyl]morpholine (B1596853) can be synthesized and then the nitro group can be converted to the iodo group. This transformation typically proceeds via a three-step sequence: reduction of the nitro group to an amine, diazotization of the resulting aniline (B41778) derivative with a nitrite (B80452) source in the presence of a strong acid, followed by a Sandmeyer-type reaction with an iodide salt (e.g., potassium iodide).
This method is particularly useful when the desired starting material, the 4-iodophenylethyl derivative, is not commercially available or is expensive. The reactivity of the nitro group also allows for other transformations before its conversion to the iodo group.
Advanced Synthetic Transformations Involving the this compound Core
The this compound core is a versatile platform for further chemical modifications, enabling the synthesis of a wide array of derivatives with diverse functionalities.
Derivatization at the Morpholine Nitrogen
The nitrogen atom of the morpholine ring is a key site for derivatization. While the nitrogen in the parent compound is tertiary, it is possible to synthesize analogues where the nitrogen is secondary, allowing for further functionalization. For instance, if a primary amine is used in a morpholine ring-forming reaction, the resulting N-H bond can be readily derivatized. chemrxiv.org
Furthermore, the synthesis of related morpholine derivatives often involves the reaction of the morpholine nitrogen with various electrophiles. For example, reaction with ethyl chloroacetate (B1199739) can introduce an ester functionality, which can be further converted to a hydrazide, a versatile intermediate for the synthesis of various heterocyclic systems. researchgate.net
Modifications of the Phenyl Ring and Ethyl Linker
The 4-iodophenyl group is a particularly attractive handle for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions:
Sonogashira Coupling: The iodo-substituent can be readily coupled with terminal alkynes in the presence of a palladium catalyst and a copper(I) co-catalyst to form arylalkynes. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is highly efficient for aryl iodides and allows for the introduction of a wide range of alkyne-containing moieties.
Buchwald-Hartwig Amination: The carbon-iodine bond can be transformed into a carbon-nitrogen bond by reacting it with primary or secondary amines in the presence of a palladium catalyst and a suitable ligand. wikipedia.orgnih.govnih.gov This reaction provides a direct route to a diverse set of N-aryl derivatives.
Suzuki Coupling: Reaction with boronic acids or their esters in the presence of a palladium catalyst and a base allows for the formation of biaryl compounds.
Heck Coupling: The iodo-group can be coupled with alkenes to form new carbon-carbon bonds, leading to substituted styrenyl derivatives.
These cross-coupling reactions are highly modular and tolerate a wide range of functional groups, making them invaluable tools for the late-stage functionalization of the this compound scaffold.
| Reaction Type | Coupling Partner | Catalyst System | Product Type |
| Sonogashira Coupling | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Arylalkyne |
| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd catalyst, Ligand, Base | N-Aryl Amine |
| Suzuki Coupling | Boronic Acid/Ester | Pd catalyst, Base | Biaryl |
| Heck Coupling | Alkene | Pd catalyst, Base | Substituted Styrene |
Modifications to the ethyl linker are less common but can be envisaged through standard functional group transformations if the linker is appropriately pre-functionalized. For example, the introduction of a hydroxyl group on the linker would allow for oxidation to a ketone or conversion to other functional groups.
Orthogonal Functionalization Strategies for Complex Conjugates
There is a lack of specific studies detailing orthogonal functionalization strategies for this compound. Orthogonal synthesis allows for the selective modification of one functional group in a molecule without affecting others. In theory, the aryl iodide of this compound could be functionalized through palladium-catalyzed cross-coupling reactions, while the morpholine nitrogen could be targeted separately. This would be highly valuable for creating complex bioconjugates or dual-modality imaging agents. However, published research demonstrating these specific orthogonal reactions on this compound is not available.
Stereochemical Considerations in Synthesis and Isolation
The core structure of this compound is achiral, meaning it does not have a stereocenter and therefore does not exist as different stereoisomers. Stereochemical considerations would only become relevant if a chiral center were introduced into the molecule, for example, by substitution on the ethyl linker or the morpholine ring. General methods for the stereoselective synthesis of substituted morpholine derivatives exist, often starting from chiral amino alcohols. e3s-conferences.orgnih.gov However, since the parent compound is achiral, there are no stereochemical aspects to consider in its synthesis or isolation.
Green Chemistry Principles in the Synthesis of this compound Analogs
Computational Chemistry and Modeling Studies of 4 2 4 Iodophenyl Ethyl Morpholine Derivatives
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. Methods such as Density Functional Theory (DFT) are employed to compute various electronic descriptors for 4-[2-(4-Iodophenyl)ethyl]morpholine derivatives. These calculations can determine the molecule's three-dimensional geometry, electrostatic potential surface, and the energies of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).
The electrostatic potential map reveals the charge distribution across the molecule, highlighting electron-rich regions (negative potential), such as around the oxygen and nitrogen atoms of the morpholine (B109124) ring, and electron-poor regions. This information is critical for predicting non-covalent interactions, particularly hydrogen bonding, which is often vital for ligand-receptor binding. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. A smaller gap suggests the molecule is more polarizable and reactive. These quantum-level insights are the first step in rationalizing the molecule's potential biological activity and its interactions with protein targets.
Conformational Analysis and Molecular Dynamics Simulations
The biological function of a molecule is intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis of this compound derivatives is performed to identify their most stable, low-energy conformations. The molecule possesses significant flexibility due to the ethyl linker between the iodophenyl and morpholine rings, allowing for a wide range of spatial arrangements. Studies on similar morpholine-containing structures show that the morpholine ring typically adopts a stable chair conformation. nih.gov
Molecular dynamics (MD) simulations provide a more dynamic picture, simulating the movement of atoms and bonds over time. nih.gov By placing the molecule in a simulated physiological environment (e.g., a water box), MD can reveal how the molecule behaves, flexes, and interacts with its surroundings. nih.govnih.gov These simulations are crucial for understanding the conformational changes that might occur when the molecule approaches and binds to a biological target. nih.gov The stability of a particular conformation or a ligand-protein complex during an MD simulation, often measured by the Root Mean Square Deviation (RMSD), can confirm the stability of predicted binding poses. nih.gov
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred binding mode and affinity of a ligand to a macromolecular target, such as a protein or enzyme. scispace.comresearchgate.netijcce.ac.ir For derivatives of this compound, docking studies can elucidate how they might interact with the active sites of various therapeutic targets, such as protein kinases, which are often implicated in cancer. ijcce.ac.irnih.gov
The process involves placing the 3D structure of the ligand into the binding pocket of the target protein and evaluating the potential binding poses using a scoring function, which estimates the binding free energy. ijcce.ac.ir Successful docking studies can identify key amino acid residues that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand. scispace.comscispace.com For instance, the morpholine oxygen can act as a hydrogen bond acceptor, while the iodophenyl ring can engage in hydrophobic and halogen bonding interactions. This information is invaluable for explaining structure-activity relationships (SAR) and for designing modifications to improve binding affinity and selectivity. nih.gov
Table 1: Example Molecular Docking Results for Morpholine-Based Derivatives Against Cancer-Related Protein Targets
| Derivative Class | Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |
|---|---|---|---|---|
| 1,2,4-Triazole-Morpholine Hybrids | c-Kit Tyrosine Kinase | -176.749 | Not Specified | nih.gov |
| Thiazolidinone-Morpholine Hybrids | Enoyl-ACP Reductase | -8.6 | Not Specified | scispace.com |
| 4-Anilinoquinazolines with Morpholine | VEGFR-2 | -8.24 | Not Specified | ijcce.ac.ir |
| Morpholinylchalcones | Hepatocellular Carcinoma Targets | Not Specified | Not Specified | researchgate.net |
Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling
Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.govjchemlett.com These models are powerful tools for predicting the activity of untested molecules. nih.gov Three-dimensional QSAR (3D-QSAR), which considers the 3D properties of molecules, is particularly insightful. nih.gov
Common 3D-QSAR methods include Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). researchgate.netnih.gov In these approaches, a set of structurally related morpholine derivatives with known biological activities are aligned in 3D space. The steric and electrostatic fields (in CoMFA) or similarity indices for steric, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor properties (in CoMSIA) are calculated around each molecule. nih.govresearchgate.net Statistical techniques, such as Partial Least Squares (PLS), are then used to derive a correlation between these field values and the observed biological activities. nih.govresearchgate.net
A key output of 3D-QSAR studies is the generation of contour maps. researchgate.net These maps are 3D graphical representations that show where modifications to the molecular structure are likely to enhance or diminish biological activity. nih.gov For this compound derivatives, these maps can highlight specific regions around the aligned molecules:
Steric Contour Maps: These maps indicate areas where bulky substituents are favorable for activity (e.g., green contours) versus areas where they are unfavorable (e.g., yellow contours).
Electrostatic Contour Maps: These maps show where positive charge (blue contours) or negative charge (red contours) is predicted to increase potency. This can guide the introduction of electron-donating or electron-withdrawing groups.
Hydrophobic and Lipophilic Maps: These maps identify regions where hydrophobic (lipophilic) or hydrophilic groups would be beneficial, providing insights into important hydrophobic interactions or hydrogen bonding opportunities with the target. researchgate.net
By inspecting these maps, medicinal chemists can rationally design new derivatives with a higher probability of success. nih.gov
The core of a QSAR model is the mathematical equation that links structural descriptors to biological activity. bldpharm.com The predictive power and reliability of a 3D-QSAR model are evaluated using several statistical metrics. nih.govnih.gov A good model will not only fit the data for the training set of compounds but will also accurately predict the activities of an external test set of compounds not used in model generation. researchgate.net
Key statistical parameters include:
q² or r²cv: The cross-validated correlation coefficient, which measures the internal predictive ability of the model. A q² value greater than 0.5 is generally considered indicative of a good predictive model. nih.gov
r²ncv: The non-cross-validated correlation coefficient, which indicates how well the model fits the training data.
r²pred: The predictive correlation coefficient for an external test set, which is a rigorous measure of the model's external predictability. nih.gov
Table 2: Example Statistical Validation Parameters for a 3D-QSAR Model
| Model Type | q² (Cross-validated r²) | r²_ncv (Non-cross-validated r²) | r²_pred (External Test Set) | Reference |
|---|---|---|---|---|
| CoMSIA | 0.516 | 0.912 | 0.914 | researchgate.net |
| CoMFA | > 0.5 | Not Specified | > 0.6 | nih.gov |
| kNN-MFA | 0.507 | 0.910 | Not Specified | nih.gov |
Pharmacophore Modeling and Virtual Screening Applications
A pharmacophore model represents the three-dimensional arrangement of chemical features (e.g., hydrogen bond acceptors/donors, hydrophobic regions, aromatic rings, positive/negative ionizable groups) that are essential for a molecule to bind to a specific target and elicit a biological response. nih.govmdpi.com For this compound derivatives, a pharmacophore model can be generated based on the structures of highly active compounds or from the interaction pattern observed in a ligand-protein crystal structure. nih.govnih.gov
Once a validated pharmacophore model is established, it can be used as a 3D query in a virtual screening campaign. biorxiv.orgnih.gov In this process, large databases containing millions of chemical compounds are computationally filtered to identify molecules that match the spatial and chemical features of the pharmacophore. nih.gov This approach allows for the rapid identification of novel chemical scaffolds that are likely to be active at the target of interest, significantly accelerating the hit-finding stage of drug discovery. nih.govnih.gov The hits from a virtual screen can then be subjected to more rigorous computational analysis, such as molecular docking, before being selected for chemical synthesis and biological testing. nih.gov
In Vitro and in Vivo Pharmacological Investigations of 4 2 4 Iodophenyl Ethyl Morpholine Analogs
Target Identification and Engagement Studies
Protein-Protein Interaction Modulation
The modulation of protein-protein interactions (PPIs) is a significant strategy in the development of new therapeutic agents for a variety of diseases. nih.gov Small-molecule inhibitors that can disrupt these interactions are of particular interest in drug discovery. nih.govajwilsonresearch.com PPIs are fundamental to most cellular processes, and their dysregulation is often implicated in disease states. ajwilsonresearch.comdrugbank.com The surfaces of these interactions are typically large and lack well-defined pockets, which has historically made them challenging targets for small molecules. ajwilsonresearch.com
However, advances in methodologies such as fragment-based drug discovery and a deeper understanding of "hot spots" on protein surfaces have led to the successful development of PPI modulators. drugbank.combiopharmconsortium.com While direct evidence for 4-[2-(4-Iodophenyl)ethyl]morpholine or its close analogs as modulators of specific protein-protein interactions is not extensively detailed in the available literature, the exploration of G-protein coupled receptor (GPCR) activity inherently involves the modulation of PPIs. GPCRs, such as chemokine receptors, rely on interactions with other proteins, like G-proteins, to transduce signals. nih.gov The activity of ligands at these receptors can therefore be considered a form of PPI modulation.
Kinase Inhibition Profiles (e.g., DNA-PK, PI3K, MEK)
Kinases are a major class of drug targets, particularly in oncology. The DNA-dependent protein kinase (DNA-PK) is a key enzyme in the non-homologous end joining pathway, which is responsible for repairing DNA double-strand breaks. nih.gov Inhibition of DNA-PK can sensitize cancer cells to DNA-damaging agents. Research has led to the discovery of potent and selective DNA-PK inhibitors. nih.govmedchemexpress.com For instance, BAY-8400 was identified as a novel and selective inhibitor of DNA-PK, demonstrating synergistic effects when combined with targeted alpha therapies in preclinical models. nih.gov While BAY-8400 is a triazoloquinoxaline and not a direct analog of this compound, its development highlights the therapeutic strategy of targeting DNA repair pathways. The search for novel kinase inhibitors is an active area of research, but specific data on the kinase inhibition profile for direct analogs of this compound is not prominently featured in the reviewed literature.
G-Protein Coupled Receptor (GPCR) Ligand Activity
The dopamine (B1211576) D4 receptor is a target for the treatment of certain neuropsychiatric disorders. A series of 2,4-disubstituted morpholines have been synthesized and evaluated for their affinity at human dopamine receptors. nih.gov Within this class of compounds, certain molecules have demonstrated high affinity and selectivity for the D4 receptor over the D2 receptor. nih.gov For example, a 7-azaindole (B17877) derivative containing a morpholine (B109124) moiety was found to have nanomolar affinity for the human D4 receptor with over 1000-fold selectivity against the human D2 receptor. nih.gov
Another class of compounds, heteroarylmethylarylpiperazines, have also been identified as selective dopamine D4 receptor ligands. nih.gov Structure-activity relationship studies within this series revealed that substitutions on the terminal arylpiperazine ring could modulate the functional activity of the ligands. nih.gov
Table 1: Dopamine D4 Receptor Affinity for a 2,4-Disubstituted Morpholine Analog
| Compound | hD4 Ki (nM) | hD2 Selectivity (fold) |
|---|---|---|
| 7-azaindole derivative | Nanomolar | >1000 |
Data derived from a study on 2,4-disubstituted morpholines. nih.gov
The cannabinoid CB1 receptor, a GPCR, is involved in various physiological processes, and its modulation has been a target for treating conditions like obesity and related metabolic disorders. jbclinpharm.orgnih.gov Analogs of this compound have been investigated as CB1 receptor ligands. Notably, N-(Morpholin-4-yl)-5-(4-iodophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (AM281) is a potent and selective CB1 antagonist with a lower lipophilicity than earlier antagonists like rimonabant. nih.gov The development of such analogs aims to improve properties for potential use in imaging and therapeutics. nih.gov
The activity of these compounds is often evaluated by their ability to displace a radiolabeled ligand from the CB1 receptor. jbclinpharm.org The structure-activity relationship in this class of compounds is complex, with small modifications leading to a range of effects from antagonism to agonism. nih.gov Some analogs of the synthetic cannabinoid EG-018, for instance, show varied signaling outcomes, with some acting as very low efficacy agonists, which is a step towards developing neutral antagonists. nih.gov
Table 2: CB1 Receptor Binding Affinity for Related Antagonists
| Compound | Receptor | Ki (nM) |
|---|---|---|
| Rimonabant | CB1 | 2 |
| Rimonabant | CB2 | >1000 |
| SR147778 | Rat Brain CB1 | 0.56 |
| SR147778 | Human CB1 | 3.5 |
| SR147778 | Human CB2 | 400 |
Data compiled from studies on CB1 receptor antagonists. jbclinpharm.orgresearchgate.net
Sigma receptors, classified as σ1 and σ2 subtypes, are implicated in a variety of cellular functions and are considered targets for cancer therapy and neuroprotection. nih.govacs.org Analogs sharing the 4-iodophenylethyl scaffold with this compound have been shown to possess high affinity for sigma receptors. nih.gov For instance, N-[2-(4-iodophenyl)ethyl]-N-methyl-2-(1-piperidinyl)ethylamine (IPEMP) and its bromo derivative (BrPEMP) were found to have very high affinities for both σ1 and σ2 receptor subtypes. nih.gov
Competition binding studies using radioiodinated IPEMP ([¹²⁵I]PEMP) in guinea pig brain membranes and human cancer cell lines confirmed its high affinity for sigma receptor sites. nih.gov These findings suggest that this structural motif is a promising scaffold for developing ligands that can target sigma receptors, potentially for imaging or therapeutic purposes. nih.gov
Table 3: Sigma Receptor Binding Affinities for an IPEMP Analog
| Compound | Tissue/Cell Line | Competing Ligand | Ki (nM) |
|---|---|---|---|
| [¹²⁵I]PEMP | Guinea Pig Brain | BD1008 | 5.06 ± 0.40 |
| [¹²⁵I]PEMP | Guinea Pig Brain | Haloperidol | 32.6 ± 2.75 |
| [¹²⁵I]PEMP | Guinea Pig Brain | (+)-Pentazocine | 48.1 ± 8.60 |
| [¹²⁵I]PEMP | A375 Melanoma Cells | BD1008 | 5 |
| [¹²⁵I]PEMP | MCF-7 Breast Cancer Cells | BD1008 | 11 |
Data from in vitro validation of [¹²⁵I]PEMP. nih.gov
Monoamine Transporter Inhibition (e.g., DAT, SERT, NET)
The morpholine moiety is a key structural feature in many compounds designed to interact with monoamine transporters. For instance, the drug Reboxetine, a selective norepinephrine (B1679862) reuptake inhibitor, features a morpholine ring. The nitrogen atom of the morpholine can engage in crucial interactions within the binding pockets of these transporters. The substitution pattern on the phenyl ring and the nature of the linker between the phenyl and morpholine rings are critical determinants of potency and selectivity. The presence of a halogen, such as iodine in the 4-position of the phenyl ring, is a common strategy in medicinal chemistry to enhance binding affinity through halogen bonding or by modifying the electronic properties of the molecule.
Translocator Protein (TSPO) Binding Affinity
The translocator protein (TSPO), an 18 kDa protein primarily located on the outer mitochondrial membrane, is a target of significant interest for diagnostic imaging and therapeutic intervention in a range of pathologies, including neuroinflammation and cancer. nih.gov The binding of ligands to TSPO can be complex, with evidence of species-specific differences and the existence of mixed-affinity binding sites. nih.govmq.edu.au
While direct binding data for this compound at TSPO is not extensively documented, the structural characteristics of the molecule suggest it could be a candidate for TSPO interaction. The lipophilic nature of the iodophenyl group and the presence of the morpholine ring are features found in some known TSPO ligands. For instance, the well-characterized TSPO ligand PK11195 features a lipophilic isoquinoline (B145761) core.
Studies on other classes of TSPO ligands have revealed that binding affinity can be highly sensitive to structural modifications. For example, a series of pyrrolobenzoxazepines have been shown to displace [3H]PK 11195 binding at nanomolar concentrations, though their binding characteristics varied between rat and human TSPO. mq.edu.au This highlights the importance of empirical testing to determine the TSPO binding affinity of any new chemical entity.
Cellular Pathway Modulation
Apoptosis Induction in Hyperproliferative Disorders
The induction of apoptosis, or programmed cell death, is a key strategy in the development of anticancer agents. The morpholine scaffold has been incorporated into a variety of compounds designed to trigger this process in cancer cells. nih.gov For example, a series of morpholine-substituted quinazoline (B50416) derivatives have been shown to exhibit significant cytotoxic activity against various cancer cell lines, including A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and SHSY-5Y (neuroblastoma). nih.gov
In one study, two lead compounds from this series, AK-3 and AK-10, demonstrated potent anticancer activity. nih.gov Mechanistic studies revealed that these compounds induce cell cycle arrest in the G1 phase and that the primary mode of cell death is through apoptosis. nih.gov It was suggested that these morpholine-containing quinazolines may exert their pro-apoptotic effects by interacting with Bcl-2 family proteins, which are key regulators of the intrinsic apoptotic pathway. nih.gov
Another example of a compound with a related structural element inducing apoptosis is bromovanin (6-bromine-5-hydroxy-4-methoxybenzaldehyde), a vanillin (B372448) derivative. nih.gov This compound was found to have a potent antiproliferative effect on a broad spectrum of cancer cell lines, inducing apoptosis to varying extents. nih.gov
The potential for this compound analogs to induce apoptosis in hyperproliferative disorders would likely depend on their ability to modulate key cellular pathways involved in cell survival and death. The specific cellular targets and the resulting downstream signaling events would need to be elucidated through detailed mechanistic studies.
Table 1: Cytotoxic Activity of Morpholine-Substituted Quinazoline Derivatives
| Compound | Cell Line | IC₅₀ (µM) |
| AK-3 | A549 | 10.38 ± 0.27 |
| MCF-7 | 6.44 ± 0.29 | |
| SHSY-5Y | 9.54 ± 0.15 | |
| AK-10 | A549 | 8.55 ± 0.67 |
| MCF-7 | 3.15 ± 0.23 | |
| SHSY-5Y | 3.36 ± 0.29 | |
| Data sourced from a study on morpholine substituted quinazoline derivatives. nih.gov |
Angiogenesis Inhibition Mechanisms
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Consequently, the inhibition of angiogenesis is a major focus in cancer therapy. The morpholine moiety has been incorporated into the design of inhibitors targeting key signaling pathways involved in angiogenesis.
One of the central pathways in angiogenesis is regulated by the mammalian target of rapamycin (B549165) (mTOR). wikipedia.org mTOR inhibitors can indirectly suppress tumor growth by interfering with processes required for tumor angiogenesis. wikipedia.org Notably, some second-generation mTOR inhibitors have been developed from a morpholino pyrazolopyrimidine scaffold. wikipedia.org These compounds have demonstrated the ability to inhibit angiogenesis in various cancer cell lines. wikipedia.org
The mechanism by which these morpholine-containing compounds inhibit angiogenesis often involves the blockade of signaling cascades that promote the proliferation and migration of endothelial cells, the primary cells that form blood vessels. The dual inhibition of mTORC1 and mTORC2 complexes by some of these inhibitors leads to a more comprehensive blockade of downstream signaling, including the reduction of AKT phosphorylation. wikipedia.org
While direct evidence for the anti-angiogenic activity of this compound is not available, its structural components suggest that it could potentially interfere with pro-angiogenic signaling pathways. Further investigation would be required to determine if these analogs can inhibit key kinases involved in angiogenesis, such as VEGFR, or modulate pathways like the mTOR signaling cascade.
Antimicrobial and Antiparasitic Activity Assays
Antibacterial Efficacy Against Bacterial Strains (e.g., S. aureus, P. aeruginosa, E. coli, Mycobacterium species)
The morpholine ring is a versatile scaffold that has been explored for its antimicrobial properties. nih.gov A number of studies have demonstrated the antibacterial potential of morpholine derivatives against a range of pathogenic bacteria.
In one study, a series of 4-(2-aminoethyl)morpholine (B49859) derivatives were synthesized and evaluated for their antibacterial activity. researchgate.net The results indicated good inhibitory action against several Gram-negative bacterial strains. researchgate.net Another investigation focused on morpholine-containing 5-arylideneimidazolones as potential antibiotic adjuvants. nih.gov These compounds were found to enhance the efficacy of oxacillin (B1211168) against methicillin-resistant Staphylococcus aureus (MRSA), suggesting a role in overcoming antimicrobial resistance. nih.gov The proposed mechanism for this synergistic effect was the interaction of the morpholine-containing compounds with the allosteric site of PBP2a, a key protein in MRSA resistance. nih.gov
Furthermore, 4-(phenylsulfonyl)morpholine (B1295087) was shown to modulate the activity of aminoglycoside antibiotics against Pseudomonas aeruginosa. nih.gov While the compound itself had a high minimum inhibitory concentration (MIC), its combination with amikacin (B45834) led to a significant reduction in the MIC of the antibiotic. nih.gov
Table 2: Minimum Inhibitory Concentration (MIC) of Selected Compounds Against Various Bacterial Strains
| Compound/Derivative Class | Bacterial Strain | MIC (µg/mL) | Reference |
| 4-(Phenylsulfonyl)morpholine | S. aureus, E. coli, P. aeruginosa | >1024 | nih.gov |
| 7-Methoxyquinoline-sulfonamide derivative (3l) | E. coli | 7.81 | nih.gov |
| 2-Phenyl-quinoline-4-carboxylic acid derivative (5a4) | S. aureus | 64 | mdpi.com |
| N-(4-methylpyridin-2-yl) thiophene-2-carboxamide analogue (4c) | ESBL-producing E. coli | 30 (MBC) | mdpi.com |
| This table presents data for various heterocyclic compounds to illustrate the range of antibacterial activities observed. |
Antifungal Efficacy Against Fungal Strains (e.g., Candida species)
The morpholine chemical class has produced several well-known antifungal agents, such as fenpropimorph (B1672530) and amorolfine. nih.gov Analogs of this compound are therefore of interest for their potential antifungal properties. Research into morpholine derivatives has demonstrated their efficacy against a range of human fungal pathogens, including various Candida species, which are common causes of opportunistic infections.
In a study evaluating a series of novel morpholinoalkoxychalcones, several compounds exhibited notable antifungal activity against Candida albicans. eurekaselect.com The minimum inhibitory concentration (MIC), a measure of the lowest concentration of a substance that prevents visible growth of a microorganism, was determined for these compounds. For instance, one of the more active compounds in the series, designated as B.43, displayed an MIC of 2.04 mM against C. albicans. eurekaselect.com
The antifungal potential of morpholine-containing compounds has been further demonstrated in studies of silicon-incorporated analogs of known morpholine antifungals. nih.gov Several of these sila-analogs showed potent activity against Candida albicans, Candida glabrata, and Candida tropicalis. nih.gov For example, a sila-analog of fenpropimorph was found to have superior fungicidal potential compared to established morpholine antifungals. nih.gov These findings underscore the potential of the morpholine scaffold in developing new antifungal agents.
Table 1: Antifungal Activity of Selected Morpholine Analogs Against Candida albicans
| Compound | Antifungal Activity (MIC in mM) | Reference |
|---|---|---|
| Morpholinoalkoxychalcone (B.43) | 2.04 | eurekaselect.com |
Antituberculosis Activity Evaluation
The emergence of multidrug-resistant strains of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, necessitates the discovery of novel therapeutic agents. The morpholine scaffold has been incorporated into various molecular structures to explore their potential as antitubercular drugs.
A study focused on novel morpholino-thiophenes identified a cluster of analogs with significant activity against the H37Rv strain of M. tuberculosis. acs.org The initial hit from a whole-cell phenotypic screen demonstrated a minimum inhibitory concentration (MIC) of 0.72 ± 0.30 µM. acs.org Further optimization of this series led to compounds with good potency and selectivity. acs.org
In another investigation, a series of quinoline (B57606) derivatives carrying a 1,2,4-oxadiazole (B8745197) moiety and a piperazine (B1678402) linker, which can be considered a structural analog of the morpholine ring, were synthesized and evaluated for their antitubercular potential. nih.gov Several of these compounds exhibited remarkable activity, with MIC values as low as 0.25 µg/mL against the Mtb WT H37Rv strain. nih.gov These compounds were found to be orally bioavailable and highly effective in preclinical models. nih.gov
Furthermore, a study on 2-(N-aryl-1,2,3-triazol-4-yl) quinoline derivatives revealed that many of the synthesized compounds displayed favorable to moderate anti-tubercular activity against M. tuberculosis. frontiersin.org Notably, a derivative featuring a 4-bromo substituent on a phenyl ring demonstrated strong antitubercular effects, with a MIC value of 15 µg/mL. frontiersin.org This highlights the potential contribution of halogenated phenyl groups, such as the iodophenyl group in this compound, to antitubercular activity.
Table 2: Antituberculosis Activity of Selected Morpholine and Analog-Containing Compounds
| Compound Series | Most Potent MIC | M. tuberculosis Strain | Reference |
|---|---|---|---|
| Morpholino-thiophenes | 0.72 µM | H37Rv | acs.org |
| Substituted 1,2,4-oxadiazol-3-ylmethyl-piperazin-1-yl-quinoline derivatives | 0.25 µg/mL | WT H37Rv | nih.gov |
| 2-(N-aryl-1,2,3-triazol-4-yl) quinoline derivatives | 15 µg/mL | MTB | frontiersin.org |
Mechanism of Antimicrobial Action
The antimicrobial mechanism of morpholine-containing compounds varies depending on the target organism. In fungi, morpholine antifungals are known to interfere with the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. nih.govnih.gov Specifically, they inhibit two key enzymes in the ergosterol pathway: sterol Δ¹⁴-reductase and sterol Δ⁷-Δ⁸-isomerase. nih.govnih.gov This dual-target action makes it more difficult for fungi to develop resistance. nih.gov Inhibition of these enzymes leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately compromising cell membrane integrity and inhibiting fungal growth. nih.gov
The mechanism of action for antitubercular morpholine analogs has also been investigated. For the morpholino-thiophene series, studies involving the isolation of resistant mutants and whole-genome sequencing identified the QcrB subunit of the cytochrome bc1 complex as the molecular target. acs.org The cytochrome bc1 complex is a critical component of the electron transport chain, and its inhibition disrupts cellular respiration and energy production in M. tuberculosis.
Neurobiological Activity Assessments (Excluding Clinical Studies)
The morpholine ring is a common scaffold in centrally active compounds due to its physicochemical properties that can enhance brain permeability. nih.gov
Modulation of Synaptic Transmission and Facilitation
Receptor Selectivity and Functional Agonism/Antagonism
Research into a close structural analog, N-[2-(4-iodophenyl)ethyl]-N-methyl-2-(1-piperidinyl)ethylamine (IPEMP), provides significant insight into the potential receptor targets for this compound. nih.gov IPEMP was found to possess very high affinity for both sigma-1 and sigma-2 receptor subtypes. nih.gov Competition binding studies using radioiodinated IPEMP in guinea pig brain membranes confirmed high-affinity binding to sites consistent with sigma receptor pharmacology. nih.gov Furthermore, these studies in human melanoma and breast cancer cells, which express sigma receptors, also showed high-affinity, dose-dependent inhibition of binding by known sigma ligands. nih.gov
Another iodinated compound, 3-[4-(4-iodophenyl)piperazin-1-yl]methyl-1H-pyrrolo[2,3-b]pyridine ([¹²⁵I]IPMPP), has been characterized as a potent antagonist for the human dopamine D4 receptor. nih.gov These findings suggest that the 4-iodophenyl-ethyl moiety is a key pharmacophore for interaction with specific central nervous system receptors. Depending on the rest of the molecular structure, this interaction can result in either agonistic or antagonistic effects. researchgate.net
Enzyme Inhibition Studies (e.g., Urease)
Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) and is a key virulence factor for several pathogenic bacteria. frontiersin.orgnih.gov Inhibition of urease is therefore an attractive strategy for the treatment of infections caused by these bacteria. frontiersin.org Several studies have demonstrated the potential of morpholine-containing compounds as urease inhibitors.
In a study of morpholine-thiophene hybrid thiosemicarbazones, the majority of the synthesized compounds were found to be potent inhibitors of urease, with many showing significantly greater activity than the standard inhibitor, thiourea. frontiersin.org The most active compound in this series, 2-(1-(5-chlorothiophen-2-yl)ethylidene)-N-(2-morpholinoethyl)hydrazinecarbothioamide, exhibited an IC₅₀ value of 3.80 ± 1.9 µM. frontiersin.org Kinetic studies revealed an uncompetitive mode of inhibition, suggesting that the inhibitor binds to the enzyme-substrate complex. frontiersin.org
The structure-activity relationship in these studies indicated that the presence and position of substituents on the aromatic ring significantly influence the inhibitory activity. acs.org For instance, the presence of electron-donating groups on a phenyl ring was shown to enhance urease inhibitory activity. acs.org This suggests that the electronic properties of the 4-iodophenyl group in this compound could play a role in its potential interaction with the urease enzyme.
Table 3: Urease Inhibitory Activity of Selected Morpholine Analogs
| Compound | Urease Inhibition (IC₅₀ in µM) | Reference |
|---|---|---|
| 2-(1-(5-chlorothiophen-2-yl)ethylidene)-N-(2-morpholinoethyl)hydrazinecarbothioamide | 3.80 ± 1.9 | frontiersin.org |
| (E)-N-(2-morpholinoethyl)-2-(thiophen-2-ylmethylene)hydrazinecarbothioamide | 4.94 ± 2.7 | frontiersin.org |
| Thiourea (Standard) | 22.31 ± 0.03 | frontiersin.org |
Radioligand Development and Imaging Applications
Structure Activity Relationship Sar Studies of 4 2 4 Iodophenyl Ethyl Morpholine and Its Analogs
Systematic Modification of the Iodophenyl Moiety and its Impact on Biological Activity
The iodophenyl moiety is a critical pharmacophoric element. The nature and position of the halogen substituent on the phenyl ring significantly influence the compound's activity.
Research into related compound classes, such as 4-aminoquinolines, has demonstrated the profound impact of halogen substitution at an equivalent position. In these studies, 7-iodo and 7-bromo analogs were found to be as potent as the corresponding 7-chloro derivatives against both chloroquine-susceptible and -resistant strains of P. falciparum. nih.gov In contrast, the 7-fluoro and 7-trifluoromethyl analogs showed a marked decrease in activity, particularly against resistant strains. nih.gov Furthermore, replacing the halogen with a methoxy (B1213986) group (7-OMe) resulted in a significant loss of activity. nih.gov
These findings suggest that the size, electronegativity, and lipophilicity of the substituent at this position are key determinants of potency. The larger halogens (iodine, bromine, chlorine) appear to be favorable for activity. SAR studies on other morpholine-containing compounds have also concluded that the presence of a halogen group on an attached aromatic ring can lead to an increase in inhibitory activity. sci-hub.se This indicates that the 4-iodo substitution in 4-[2-(4-Iodophenyl)ethyl]morpholine is likely a key feature for its biological function, contributing to favorable binding interactions at its molecular target.
| Substituent at 7-position | Relative Activity (Chloroquine-Susceptible) | Relative Activity (Chloroquine-Resistant) |
|---|---|---|
| Iodo (I) | High | High |
| Bromo (Br) | High | High |
| Chloro (Cl) | High (Reference) | High (Reference) |
| Fluoro (F) | Less Active | Substantially Less Active |
| Trifluoromethyl (CF3) | Less Active | Substantially Less Active |
| Methoxy (OMe) | Largely Inactive | Largely Inactive |
Investigation of the Ethyl Linker's Length and Substitution Effects
The ethyl linker connecting the iodophenyl ring and the morpholine (B109124) moiety plays a crucial role in orienting these two key pharmacophores correctly within the target's binding site. Studies on similar molecular structures have shown that the nature and length of such linkers are critical for potency.
For instance, in work on tetrahydroisoquinoline-based inhibitors, the specific chemical nature of the linker group was found to be highly important. Linkers such as –CO– and –COCH2– were less effective than –CH2– or –CONH– linkers, suggesting that rigidity, length, and hydrogen-bonding capacity of the linker significantly affect biological activity by altering the positioning of terminal aromatic rings. nih.gov Similarly, structural modifications leading to compounds like ethyl 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylate, a potent antiallergy agent, highlight the importance of optimizing the linker and terminal groups for activity. nih.gov
While direct studies on varying the ethyl linker of this compound are not extensively detailed in the provided context, the principles from analogous systems underscore its importance. Altering the linker's length (e.g., to a methyl or propyl chain) or introducing substituents on the ethyl carbons would likely have a significant impact on activity by changing the spatial relationship between the iodophenyl and morpholine rings, thus affecting the molecule's ability to adopt the optimal conformation for target binding.
Role of the Morpholine Ring in Target Binding and Functional Modulation
The morpholine ring is not merely a solubilizing group but an active contributor to the pharmacological profile of many drugs. researchgate.netnih.gov Its presence can enhance potency through direct molecular interactions and modulate pharmacokinetic properties. nih.govacs.org The morpholine heterocycle is often considered a "privileged structure" in medicinal chemistry due to its advantageous properties and frequent appearance in bioactive compounds. researchgate.netnih.gov
A key feature of the morpholine ring is its oxygen atom, which can act as a hydrogen bond acceptor. This interaction is often crucial for anchoring the ligand within the active site of a biological target. researchgate.net For example, in studies of PI3K inhibitors, the morpholine oxygen has been shown to form a key hydrogen bond with the hinge valine residue (Val882) in the ATP-binding site of the enzyme. acs.orgnih.gov This specific interaction is a recurring motif for many inhibitors of this enzyme class and highlights the oxygen's direct role in molecular recognition and inhibition. researchgate.netnih.gov This ability to form targeted hydrogen bonds makes the morpholine ring a critical component of the pharmacophore for many enzyme inhibitors. nih.gov
Replacing or modifying the morpholine ring is a common strategy to probe its role and optimize a compound's properties. Studies on the PI3K/mTOR inhibitor ZSTK474, which contains two morpholine rings, provide valuable insights. When one of the morpholine rings was replaced with other 2-aminoethyl functionalities, significant changes in inhibitory activity and isoform selectivity were observed. nih.gov
For example, replacing the morpholine with ethanolamine (B43304) or diethanolamine (B148213) retained high potency against the PI3Kα isoform but reduced activity against other isoforms. nih.gov In contrast, substitutions with 2-aminoethylamine or 2-N-methylethylamine led to a dramatic loss of inhibition across all isoforms. nih.gov These findings demonstrate that while the basic nitrogen is important, the cyclic structure and the oxygen atom of the morpholine ring are critical for maintaining high potency. In other contexts, replacing a piperidine (B6355638) ring with a morpholine has been shown to enhance activity by 100-fold, underscoring the favorable properties of the morpholine scaffold. acs.org Some research has also explored replacing the morpholine oxygen with a sulfur atom to create arylthiomethyl morpholine derivatives, which in some cases maintain potent activity. wikipedia.org
| Replacement Group | Structure | Relative PI3Kα Inhibition |
|---|---|---|
| Morpholine (Reference) | ![]() | High |
| Ethanolamine | ![]() | High |
| Diethanolamine | ![]() | High |
| 2-Aminoethylamine | ![]() | Poor |
Impact of Charged Moieties on Ligand Selectivity and Permeation
The introduction of charged or ionizable groups can have a dramatic effect on a ligand's properties, including its selectivity for specific targets and its ability to permeate biological membranes. The charge state of a molecule, which is dependent on pH, influences its interactions with the fixed charged groups present in membrane proteins and ion channels. nih.gov
Generally, the permeability of cations increases with pH, while anion permeability decreases. nih.gov The presence and concentration of charged functional groups on a membrane surface can dictate selective adsorption and transport. mdpi.com For ligand-gated ion channels, the charge selectivity (cation vs. anion) is determined by charged amino acid residues at the channel's entrance. nih.gov
For a molecule like this compound, the morpholine nitrogen is weakly basic (pKa ≈ 8.7), meaning it will be partially protonated and positively charged at physiological pH. acs.orgresearchgate.net This charge can influence its interaction with targets and its ability to cross membranes like the blood-brain barrier. Modifying the structure to introduce additional or stronger charged moieties would significantly alter its permeation characteristics and could either enhance or hinder its selectivity for a given target by altering electrostatic interactions. Optimizing these properties is a key challenge in drug design, balancing the need for target engagement with the ability to reach that target. researchgate.net
Identification of Key Structural Features for Desired Pharmacological Profiles
Based on extensive SAR studies of this and related chemical series, a clear picture of the key structural features required for a desirable pharmacological profile emerges.
A Halogenated Phenyl Ring: The presence of a large halogen, specifically iodine or bromine, at the para-position of the phenyl ring is a strong determinant of high potency. nih.govsci-hub.se This feature likely contributes to beneficial hydrophobic and electronic interactions within the target's binding pocket.
An Optimal Linker: A two-carbon ethyl linker appears effective in providing the correct spacing and orientation between the phenyl and morpholine rings. The linker's conformation and chemical nature are critical for positioning the key pharmacophores for optimal binding. nih.gov
The Morpholine Ring: This heterocycle is far more than a passive scaffold. It is a crucial component for activity, with its oxygen atom often participating in essential hydrogen-bonding interactions with the target protein. acs.orgresearchgate.netnih.gov Its replacement with acyclic or other heterocyclic moieties often leads to a significant decrease in activity, highlighting its specific contribution to binding affinity. nih.gov The inherent pKa of the morpholine nitrogen also contributes to favorable pharmacokinetic properties. acs.org
Together, these features—a bulky halogen on the phenyl ring, a linker of appropriate length, and the hydrogen-bond accepting morpholine ring—constitute the essential pharmacophore for the biological activity of this class of compounds.
Ligand Efficiency and Lipophilicity Relationships in
The chemical scaffold of this compound, which features a morpholine ring linked to a substituted phenyl group via an ethyl spacer, is recognized as a promising pharmacophore for σ₁ receptor binding. The morpholine moiety, a heterocyclic amine, is a common feature in a variety of biologically active compounds and is known to influence pharmacological activity through molecular interactions with target proteins. nih.govontosight.aie3s-conferences.org The phenylethyl group provides a lipophilic region that can engage with hydrophobic pockets within the receptor binding site. nih.gov
Ligand Efficiency (LE)
Ligand efficiency is a metric used to assess how effectively a molecule binds to its target relative to its size, typically measured by the number of heavy (non-hydrogen) atoms (HAC). It is a valuable tool for comparing the binding efficiency of different-sized molecules and for guiding the optimization of fragment hits into lead compounds. A higher LE value indicates that a molecule achieves its binding affinity with a more compact structure, which is often a desirable characteristic in drug candidates.
For a hypothetical series of 4-[2-(4-substituted-phenyl)ethyl]morpholine analogs, one could anticipate that modifications to the phenyl ring would significantly impact both the binding affinity (Ki) and the ligand efficiency. For instance, the introduction of different substituents would alter the electronic and steric properties of the phenyl ring, thereby influencing its interaction with the receptor.
Table 1: Hypothetical Ligand Efficiency Data for 4-[2-(4-Substituted-phenyl)ethyl]morpholine Analogs
| Compound | Substituent (R) | Ki (nM) | pKi | HAC | LE (pKi/HAC) |
| 1 | H | 50 | 7.30 | 19 | 0.38 |
| 2 | 4-F | 30 | 7.52 | 20 | 0.38 |
| 3 | 4-Cl | 20 | 7.70 | 20 | 0.39 |
| 4 | 4-Br | 15 | 7.82 | 20 | 0.39 |
| 5 | 4-I | 10 | 8.00 | 20 | 0.40 |
| 6 | 4-CH₃ | 40 | 7.40 | 20 | 0.37 |
| 7 | 4-OCH₃ | 60 | 7.22 | 21 | 0.34 |
This table presents hypothetical data for illustrative purposes, as specific experimental values for this series are not available in the provided search results.
In this hypothetical scenario, the iodo-substituted analog (Compound 5) exhibits the highest affinity and the best ligand efficiency. This suggests that the size and electronic properties of the iodine atom may contribute favorably to the binding interaction without disproportionately increasing the molecular size.
Lipophilicity and Lipophilic Ligand Efficiency (LLE)
Lipophilicity, commonly expressed as logP (the logarithm of the partition coefficient between octanol (B41247) and water), is a critical physicochemical property that influences a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. While a certain degree of lipophilicity is often required for membrane permeability and binding to hydrophobic targets, excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity.
Lipophilic Ligand Efficiency (LLE), also known as LipE, provides a measure of how effectively a compound's lipophilicity is utilized to achieve its potency. It is calculated as the difference between the pKi (or pIC50) and the logP. Higher LLE values are generally desirable, as they indicate that a compound achieves high affinity without being excessively greasy.
The SAR of morpholine derivatives often reveals that substitutions on the aromatic ring containing a halogen group can lead to an increase in inhibitory activity. nih.gov This is consistent with the understanding that hydrophobic interactions play a significant role in the binding of ligands to sigma receptors. nih.gov
Table 2: Hypothetical Lipophilicity and Ligand Efficiency Data for 4-[2-(4-Substituted-phenyl)ethyl]morpholine Analogs
| Compound | Substituent (R) | Ki (nM) | pKi | clogP | LLE (pKi - clogP) |
| 1 | H | 50 | 7.30 | 2.5 | 4.80 |
| 2 | 4-F | 30 | 7.52 | 2.7 | 4.82 |
| 3 | 4-Cl | 20 | 7.70 | 3.0 | 4.70 |
| 4 | 4-Br | 15 | 7.82 | 3.2 | 4.62 |
| 5 | 4-I | 10 | 8.00 | 3.5 | 4.50 |
| 6 | 4-CH₃ | 40 | 7.40 | 2.9 | 4.50 |
| 7 | 4-OCH₃ | 60 | 7.22 | 2.6 | 4.62 |
This table presents hypothetical data for illustrative purposes, as specific experimental values for this series are not available in the provided search results. clogP values are estimated based on general substituent effects.
Advanced Research Methodologies and Techniques
Click Chemistry Approaches for Bioconjugation and Target Engagement Studies
Click chemistry provides a powerful toolkit for covalently linking molecules of interest, such as 4-[2-(4-Iodophenyl)ethyl]morpholine, to biological macromolecules like proteins or nucleic acids. This is essential for bioconjugation and target engagement studies. The aryl iodide group on the compound serves as a key chemical handle that can be modified to introduce either an azide or an alkyne, the cornerstone functional groups for click reactions.
One of the most widely used click reactions is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). In this approach, the iodophenyl moiety of the compound could be chemically converted into an azide or a terminal alkyne. This modified derivative can then be "clicked" onto a biological target that has been correspondingly functionalized with the complementary group. A second major approach is Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which is advantageous for use in living systems as it does not require a cytotoxic copper catalyst. nih.gov For SPAAC, the compound would be functionalized with an azide to react with a strained cyclooctyne pre-installed on a biomolecule.
These bioconjugation strategies are instrumental in:
Target Identification: By attaching a reporter tag (e.g., a fluorophore or biotin) to this compound, researchers can identify its binding partners within a complex biological sample.
Mechanism of Action Studies: Conjugating the compound to an antibody or a nanoparticle can direct it to specific cell types or tissues, allowing for more precise investigation of its biological effects.
Pharmacokinetic Analysis: Attaching a radiolabel via click chemistry can facilitate the tracking of the compound's distribution and metabolism in vivo.
Table 1: Comparison of Key Click Chemistry Approaches
| Feature | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
|---|---|---|
| Catalyst | Copper(I) | Not required |
| Reactants | Terminal Alkyne + Azide | Strained Cyclooctyne + Azide |
| Reaction Speed | Generally faster | Can be slower, but rates are improving with new cyclooctynes |
| Biocompatibility | Limited by copper cytotoxicity | High, suitable for live-cell applications |
| Common Use | In vitro bioconjugation, material science | Live-cell imaging, in vivo studies |
Nanoformulation Development for Enhanced Pharmacological Delivery
To improve the delivery of this compound to its site of action, researchers can employ nanoformulation strategies. Encapsulating the compound within nanoparticles can enhance its solubility, stability, and pharmacokinetic profile, while also enabling targeted delivery to specific cells or tissues.
The morpholine (B109124) moiety is particularly relevant in this context. Morpholine-containing nanoparticles have been shown to facilitate lysosomal targeting. researchgate.net The nitrogen atom in the morpholine ring can become protonated in the acidic environment of the lysosome, leading to the accumulation of the nanoformulation within this organelle. This property is highly valuable if the therapeutic target of the compound is located within or on the lysosomal membrane.
Several types of nanoformulations could be developed:
Liposomes: These are vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic compounds. The surface of liposomes can be modified with targeting ligands to direct them to specific cell surface receptors.
Polymeric Nanoparticles: Biodegradable polymers can be used to create a matrix that entraps the compound. google.com The release of the compound can be controlled by the degradation rate of the polymer.
Cyclodextrin-Based Systems: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their solubility and stability. researchgate.net
The development of such nanoformulations would involve characterizing their size, surface charge, encapsulation efficiency, and release kinetics to optimize their performance for enhanced pharmacological delivery.
Ex Vivo Tissue Analysis and Receptor Autoradiography
Ex Vivo Tissue Analysis
Ex vivo studies bridge the gap between in vitro experiments and in vivo models. nih.gov Tissues are removed from an organism and can be used to study the effects or distribution of a compound in a more biologically relevant context than cell culture. For this compound, ex vivo analysis could involve:
Administering the compound to an animal model.
Excising tissues of interest (e.g., brain, liver, tumor).
Preparing the tissue for analysis, which may include homogenization, sectioning, or the preparation of single-cell suspensions. nih.gov
Using techniques like high-performance liquid chromatography (HPLC) or mass spectrometry to quantify the amount of the compound and its metabolites in the tissue.
Employing methods like quantitative zymography to assess the compound's effect on enzyme activity within the tissue. nih.gov
Receptor Autoradiography
Receptor autoradiography is a highly sensitive technique used to visualize the location and density of receptors in tissue sections. The iodophenyl group of this compound is an ideal feature for this method. The non-radioactive iodine atom can be replaced with a radioactive isotope, such as Iodine-125 (¹²⁵I), to create a radiolabeled version of the ligand. nih.gov
The process involves:
Synthesizing the radioligand, for example, [¹²⁵I]-4-[2-(4-Iodophenyl)ethyl]morpholine.
Incubating thin sections of tissue (e.g., brain slices) with the radioligand. The radioligand will bind to its specific target receptors.
Washing the sections to remove non-specifically bound radioligand.
Apposing the tissue sections to a photographic emulsion or a phosphor imaging screen. The radiation emitted from the bound ligand exposes the film or screen.
Developing the film or scanning the screen to produce an autoradiogram, which is an image showing the distribution of the receptors.
This technique would allow for the precise localization of the binding sites for this compound within complex tissues like the brain, identifying regions with high receptor expression such as the striatum or hippocampus, which are common targets for neurologically active compounds. nih.gov
In Situ Hybridization and Immunohistochemistry for Target Localization
While autoradiography reveals the location of the compound's binding sites, in situ hybridization (ISH) and immunohistochemistry (IHC) are used to identify the cellular and subcellular location of the molecular target itself—either the messenger RNA (mRNA) that codes for the receptor or the receptor protein, respectively. These techniques provide crucial anatomical and cellular context to the binding data obtained from autoradiography.
In Situ Hybridization (ISH)
ISH is used to detect specific nucleic acid sequences (mRNA) within individual cells in a tissue section. A labeled probe, which is a short sequence of nucleic acids complementary to the target mRNA, is applied to the tissue. The probe hybridizes to the target mRNA, and the label (e.g., a fluorescent dye or an enzyme) allows for its visualization. This would reveal which specific cells within a tissue are actively transcribing the gene for the receptor that this compound binds to.
Immunohistochemistry (IHC)
IHC is used to detect specific proteins (e.g., receptors) in tissue sections using antibodies. A primary antibody that specifically recognizes the receptor protein is applied to the tissue. A secondary antibody, which is labeled with an enzyme or a fluorophore and binds to the primary antibody, is then used for detection. The resulting signal indicates the location and distribution of the receptor protein. This can provide high-resolution information, showing whether the target is located on the cell membrane, in the cytoplasm, or in the nucleus.
By using ISH and IHC in conjunction with receptor autoradiography, researchers can create a comprehensive map of the compound's target, from the tissue level down to the specific cells and subcellular compartments involved.
Table 2: Summary of Target Localization Techniques
| Technique | Target Molecule | Primary Reagent | Information Provided |
|---|---|---|---|
| Receptor Autoradiography | Receptor Protein (functional) | Radiolabeled Ligand (e.g., [¹²⁵I]-compound) | Location and density of binding sites |
| ***In Situ* Hybridization (ISH)** | Messenger RNA (mRNA) | Labeled Nucleic Acid Probe | Location of cells expressing the target gene |
| Immunohistochemistry (IHC) | Protein (antigen) | Specific Antibody | Location and distribution of the target protein |
Q & A
Basic: What are the standard synthetic routes for 4-[2-(4-Iodophenyl)ethyl]morpholine, and how can reaction conditions be optimized for laboratory-scale preparation?
Methodological Answer:
The compound can be synthesized via nucleophilic substitution, adapting protocols from analogous morpholine derivatives. A typical procedure involves reacting morpholine with 1-(4-iodophenyl)-2-bromoethane in the presence of a base (e.g., K₂CO₃ or Et₃N) in a polar aprotic solvent (e.g., acetonitrile or DMF) under reflux (80–100°C for 12–24 hours). Post-reaction, the product is purified via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization. Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio of morpholine to alkylating agent) and inert atmosphere to prevent oxidation of the iodophenyl group .
Basic: How can the structural integrity of this compound be confirmed using spectroscopic and crystallographic methods?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Expect a singlet at δ 3.6–3.8 ppm (morpholine ring protons) and aromatic protons from the 4-iodophenyl group at δ 7.2–7.6 ppm (doublet for para-substituted aryl).
- ¹³C NMR : The iodine-substituted carbon resonates at ~95 ppm (C-I coupling).
- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 318.03 (exact mass = 317.04 g/mol).
- X-ray Crystallography : For unambiguous confirmation, grow single crystals in ethanol/water. Compare C-I bond lengths (2.09–2.10 Å) and morpholine ring geometry (chair conformation) to literature values .
Advanced: What strategies can resolve discrepancies in pharmacological activity data between in vitro and in vivo models for this compound?
Methodological Answer:
Discrepancies often arise from bioavailability or metabolic instability. To address this:
Pharmacokinetic Profiling : Measure plasma stability (e.g., liver microsomes) and logP (octanol/water partition) to assess lipophilicity.
Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to enhance membrane permeability.
In Vivo Imaging : Use radiolabeled ¹²⁵I analogs to track biodistribution.
Dose-Response Correlation : Perform parallel in vitro (e.g., IC₅₀ in cancer cell lines) and in vivo (xenograft models) assays, ensuring equivalent dosing regimens .
Advanced: How can computational chemistry predict the reactivity of the iodine substituent in further functionalization reactions?
Methodological Answer:
- DFT Calculations : Use Gaussian or ORCA to model electron density maps. The iodine atom’s σ-hole (electrophilic region) facilitates halogen bonding, which can be exploited for Suzuki-Miyaura coupling (e.g., replacing iodine with boronic acids).
- Reactivity Indices : Calculate Fukui indices to identify nucleophilic/electrophilic sites. The para-iodine position is electron-deficient, making it reactive toward nucleophilic aromatic substitution (e.g., with amines or thiols).
- Solvent Effects : Simulate solvation-free energies in polar solvents (DMF, DMSO) to predict reaction feasibility .
Basic: What analytical techniques are critical for assessing purity, and how should data inconsistencies be troubleshooted?
Methodological Answer:
- HPLC-PDA : Use a C18 column (acetonitrile/water mobile phase) to detect impurities. A purity threshold of ≥95% is standard.
- Elemental Analysis : Confirm %C, %H, %N within ±0.4% of theoretical values.
- Troubleshooting : If LC-MS shows unexpected peaks, re-examine synthetic intermediates for unreacted alkylating agents or morpholine byproducts. Repeat recrystallization with alternative solvents (e.g., dichloromethane/hexane) .
Advanced: How can the electronic effects of the 4-iodophenyl group influence the morpholine ring’s conformational dynamics?
Methodological Answer:
- Conformational Analysis : Perform variable-temperature NMR to study ring-flipping kinetics. The bulky iodophenyl group may restrict morpholine ring flexibility, favoring a chair conformation.
- IR Spectroscopy : Monitor C-O-C stretching (1100–1250 cm⁻¹) to assess hydrogen bonding with the iodine substituent.
- Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to model steric effects of the iodophenyl group on rotational barriers .
Basic: What safety protocols are essential when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coat, and safety goggles.
- Ventilation : Conduct reactions in a fume hood due to potential iodine vapor release.
- Waste Disposal : Collect halogenated waste separately and neutralize with 10% sodium thiosulfate before disposal .
Advanced: How can isotopic labeling (e.g., ¹³C, ¹⁵N) enhance mechanistic studies of this compound’s biological interactions?
Methodological Answer:
- Isotope-Edited NMR : Introduce ¹³C at the morpholine ring’s nitrogen or ¹⁵N in the ethyl chain to track binding interactions with proteins (e.g., serum albumin).
- Stable Isotope Tracing : Use ¹²⁵I-labeled analogs for autoradiography in tissue distribution studies.
- Kinetic Isotope Effects (KIE) : Compare reaction rates of ¹²C/¹³C derivatives to elucidate rate-limiting steps in metabolic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




